2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one
Description
The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one features a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 3 with a morpholine-ethanone moiety. This structure combines a heterocyclic aromatic system (oxazole) with electron-rich (dimethoxy) and polar (morpholine) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-21-14-4-3-12(9-16(14)22-2)15-10-13(18-24-15)11-17(20)19-5-7-23-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHGDKKRLBCTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one , also known by its CAS number 953159-49-4, is a complex organic molecule featuring an oxazole ring and a morpholine group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.36 g/mol. The structure includes functional groups that are known to interact with various biological targets, making it a candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.36 g/mol |
| CAS Number | 953159-49-4 |
Anticancer Potential
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, research on similar compounds shows that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the efficacy of such compounds in breast cancer models, demonstrating their ability to reduce tumor size and improve survival rates in vivo.
Toxicity Studies
A toxicity evaluation conducted using zebrafish and mice models showed that lower concentrations of the compound did not result in significant adverse effects. The study assessed parameters such as survival rates, hatching success, and behavioral responses in zebrafish, alongside hematological and biochemical markers in mice. Results indicated that while low doses were safe, higher concentrations led to observable toxicity, emphasizing the importance of dose management in therapeutic applications .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The oxazole moiety may interact with specific enzymes involved in cancer progression.
- Receptor Modulation : The morpholine group could facilitate binding to receptors that regulate cell proliferation and apoptosis.
- Oxidative Stress Induction : Some studies suggest that derivatives can increase oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Breast Cancer Inhibition : A derivative was tested against breast cancer cell lines, showing IC50 values indicating effective inhibition of cell growth.
- Neuroprotective Effects : Another study reported neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
